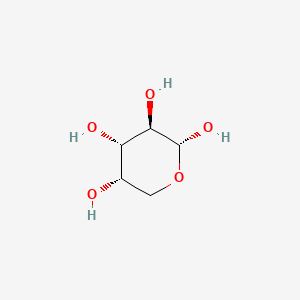

alpha-L-arabinopyranose

Overview

Description

Alpha-L-arabinopyranose is a monosaccharide with the molecular formula C5H10O5 . It is a key plant sugar that is present throughout the plantae, even before the divergence of the land plant lineage . It exists in two tautomers, arabino furanose (l-Ara f) and arabino pyranose (l-Ara p), and is an essential component in a number of polymers including rhamnogalacturonan-I and II (RG-I and II), grass xylan and the xyloglucans (XyGs) of selected species, as well as proteins such as arabinogalactan proteins (AGPs) and extensins that form part of the plant cell wall .

Synthesis Analysis

The major plant sugar l-arabinose (l-Ara) has two different ring forms, l-arabinofuranose (l-Ara f) and l-arabinopyranose (l-Ara p). Although l-Ara mainly appears in the form of α- l-Ara f residues in cell wall components, such as pectic α-1,3:1,5-arabinan, arabinoxylan, and arabinogalactan-proteins (AGPs), lesser amounts of it can also be found as β- l-Ara p residues of AGPs .Molecular Structure Analysis

The molecular structure of alpha-L-arabinopyranose consists of five carbon atoms, ten hydrogen atoms, and five oxygen atoms . The structure of the resulting PpBGal42A monomer is shown in Figure 2 A, which shows three distinct domains: domain A (residues 1–396), domain B (397–608), and domain C (609–673) .Chemical Reactions Analysis

Alpha-L-arabinopyranose is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .Physical And Chemical Properties Analysis

Alpha-L-arabinopyranose has an average mass of 150.130 Da and a monoisotopic mass of 150.052826 Da .Scientific Research Applications

Plant Cell Wall Polysaccharide Synthesis

Alpha-L-arabinopyranose plays a crucial role in the synthesis of plant cell wall polysaccharides. Research on spinach cells shows that L-arabinose incorporates into beta-L-arabinopyranose-1-phosphate and other compounds, suggesting its significance in the synthesis of polysaccharides like arabinofuranosyl, arabinopyranosyl, and xylopyranosyl residues (Fry & Northcote, 1983).

Enzyme Studies and Hydrolytic Reactions

Alpha-L-arabinofuranosidase, an enzyme catalyzing the cleavage of alpha-L-arabinose, is studied for its potential in the bioconversion of lignocellulosic biomass. This enzyme plays a significant role in the hydrolysis of arabinoxylan, thereby facilitating the conversion of hemicellulose (Poria et al., 2020).

Glycoconjugate Studies in Parasites

In parasitology, D-arabinopyranose, found in glycoconjugates of certain parasites, is synthesized from GDP-alpha-D-Arap. Studies on Crithidia fasciculata help in understanding the biosynthesis and structure of molecules like lipoarabinogalactan, which are crucial for parasite survival and pathogenicity (Schneider et al., 1996).

Arabinopyranosyltransferase Activity

Research on mung bean hypocotyls has identified arabinopyranosyltransferase activity that transfers arabinopyranose to arabino-oligosaccharides. This finding has implications for understanding the biosynthesis and modification of plant polysaccharides (Ishii et al., 2005).

Tautomerization and Mutarotation Studies

Studies on the tautomerization and mutarotation of beta-L-arabinopyranose in aqueous solutions provide insights into the dynamic nature of sugar chemistry, which is crucial for various biochemical processes (Conner & Anderson, 1972).

Role in Plant Development

The interconversion of UDP-arabinopyranose and UDP-arabinofuranose, mediated by UDP-arabinose mutases, is indispensable for plant development. This conversion is critical for the incorporation of arabinose into plant cell wall polysaccharides, highlighting the importance of alpha-L-arabinopyranose in plant biology (Rautengarten et al., 2011).

Mechanism of Action

Future Directions

properties

IUPAC Name |

(2R,3R,4S,5S)-oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-QMKXCQHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315713 | |

| Record name | α-L-Arabinopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-L-arabinopyranose | |

CAS RN |

7296-55-1 | |

| Record name | α-L-Arabinopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7296-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-L-Arabinopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-L-Arabinopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-L-ARABINOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UO2PIV2K4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Difluoro(methoxy)methyl]-1,1,1,3,3,3-hexafluoropropane](/img/structure/B1619032.png)